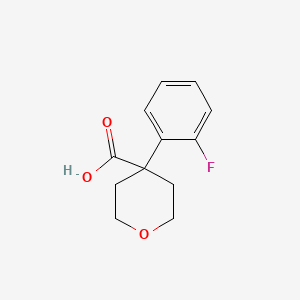

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKNYZPHABISIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589852 | |

| Record name | 4-(2-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-77-9 | |

| Record name | 4-(2-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a viable synthetic route for 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. The synthesis is predicated on a two-step process involving the alkylation of (2-fluorophenyl)acetonitrile followed by the hydrolysis of the resulting nitrile. This document details the experimental protocols, presents relevant data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The core of this strategy lies in the initial formation of the tetrahydropyran ring system bearing the desired 2-fluorophenyl substituent at the 4-position, followed by the conversion of a nitrile functional group into the final carboxylic acid.

The overall synthetic transformation is depicted in the following workflow:

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established chemical transformations and analogous reactions.

Step 1: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

This step involves the formation of the tetrahydropyran ring via a cyclization reaction between 2-fluorophenylacetonitrile and bis(2-chloroethyl) ether in the presence of a strong base.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |

| 2-Fluorophenylacetonitrile | 135.14 | 1.0 | 135.14 g |

| Sodium Hydride (60% in oil) | 40.00 | 2.2 | 88.0 g |

| Bis(2-chloroethyl) ether | 143.01 | 1.1 | 157.31 g |

| Anhydrous Dimethylformamide (DMF) | - | - | 1.5 L |

| Diethyl ether | - | - | As needed |

| Saturated NH4Cl solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous MgSO4 | - | - | As needed |

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF, a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).

-

The reaction mixture is allowed to stir at room temperature for 1 hour.

-

A solution of bis(2-chloroethyl) ether (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at room temperature for 18-24 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Synthesis of 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid

The final step is the hydrolysis of the nitrile intermediate to the target carboxylic acid under acidic conditions.[1][2]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |

| 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile | 219.24 | 1.0 | 219.24 g |

| Sulfuric Acid (98%) | 98.08 | - | 200 mL |

| Water | 18.02 | - | 400 mL |

| Ethyl Acetate | - | - | As needed |

| Saturated NaHCO3 solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Na2SO4 | - | - | As needed |

Procedure:

-

A mixture of 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent), water, and concentrated sulfuric acid is heated to reflux for 8-12 hours.

-

The reaction mixture is cooled to room temperature and extracted with ethyl acetate.

-

The organic layer is washed with water and brine.

-

The carboxylic acid is extracted from the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is acidified with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the expected and reported yields for analogous transformations, providing a benchmark for the synthesis of the target compound.

| Step | Product | Starting Material | Analogous Reaction Yield |

| 1 | 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile | 2-Fluorophenylacetonitrile | 60-75% |

| 2 | 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid | Nitrile Intermediate | 80-90% |

Yields are estimated based on similar reported alkylation and hydrolysis reactions and may vary depending on specific reaction conditions and scale.

Conclusion

This technical guide outlines a robust and efficient synthetic route for the preparation of this compound. The described two-step process, involving a key alkylation to form the tetrahydropyran ring followed by a standard nitrile hydrolysis, provides a clear pathway for researchers and drug development professionals to access this valuable compound. The detailed protocols and structured data serve as a practical resource for the successful synthesis and further investigation of this molecule.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a focused overview of the known physicochemical properties of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. Due to the limited availability of experimental data in publicly accessible literature, this document presents predicted values where available and outlines comprehensive, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers engaged in the development and characterization of this compound.

Introduction

4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid (CAS No. 889939-77-9) is a substituted tetrahydropyran derivative. The incorporation of a fluorophenyl group into the tetrahydropyran scaffold can significantly influence its physicochemical properties, which are critical determinants of its behavior in biological systems. Understanding parameters such as acidity (pKa), lipophilicity (logP), solubility, and melting point is fundamental for its application in medicinal chemistry and drug development. This guide summarizes the available data and provides detailed methodologies for its experimental determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(2-fluorophenyl)oxane-4-carboxylic acid |

| CAS Number | 889939-77-9 |

| Molecular Formula | C₁₂H₁₃FO₃ |

| Molecular Weight | 224.23 g/mol |

| Canonical SMILES | C1COCC1(C(=O)O)C2=CC=CC=C2F |

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid are not widely available in the reviewed literature. The following table includes a predicted value for the acid dissociation constant (pKa).

| Property | Value | Method |

| pKa | 3.70 ± 0.20 | Predicted |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| LogP | Data not available | - |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of key physicochemical properties of solid carboxylic acids, adaptable for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end of the capillary.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., an initial rapid heating to approach the expected melting point, followed by a slower rate of 1-2 °C per minute near the melting point).

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance.

The pKa is a measure of the acidity of a compound. Potentiometric titration is a precise method for its determination.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is added to a known volume of water in a sealed flask. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

-

Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the determination of the acid dissociation constant (pKa) by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This technical guide consolidates the limited available physicochemical information for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid and provides robust, standardized protocols for its experimental determination. The provided methodologies are essential for researchers to generate reliable data, which is crucial for advancing the understanding and potential applications of this compound in drug discovery and development. Further experimental investigation is highly encouraged to populate the physicochemical data for this molecule.

Technical Data Profile: 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

CAS Number: 889939-77-9

Disclaimer: This document summarizes publicly available information. Detailed experimental protocols, biological activity, and safety data for this compound are not extensively published. This profile is intended for informational purposes for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This section details the fundamental physicochemical properties of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid. The data is compiled from various chemical supplier databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃FO₃ | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| IUPAC Name | 4-(2-fluorophenyl)oxane-4-carboxylic acid | |

| Synonyms | 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid | [2] |

| CAS Number | 889939-77-9 | [1][3][4] |

| MDL Number | MFCD08445765 | [1] |

| Physical Appearance | Not specified (likely a solid) | |

| Hazard Classification | Irritant | [1] |

Availability

This compound is available from several commercial suppliers as a research chemical or building block for organic synthesis.[1][3][4] It is often listed under "Building Blocks," specifically within categories like benzoic acids or fluorinated phenyl derivatives.[1]

Conceptual Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of CAS 889939-77-9 is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles for related structures. The following workflow illustrates a potential two-step synthesis starting from common laboratory reagents.

Caption: Conceptual workflow for the synthesis of 4-(2-Fluorophenyl)-tetrahydro-pyran-4-carboxylic acid.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the conceptual workflow described above. These are not validated procedures for this specific compound and must be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile (Alkylation)

Objective: To perform a double alkylation on 2-fluorophenylacetonitrile with bis(2-chloroethyl) ether to form the tetrahydropyran ring.

Methodology:

-

A solution of 2-fluorophenylacetonitrile in an anhydrous aprotic solvent (e.g., THF, DMF) is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen, Argon).

-

The solution is cooled (e.g., to 0 °C or -78 °C), and a strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)) is added portion-wise to deprotonate the benzylic carbon, forming a carbanion.

-

Bis(2-chloroethyl) ether is added to the reaction mixture, potentially dropwise, to control the reaction temperature.

-

The reaction is allowed to warm to room temperature and stirred until completion, which should be monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is carefully quenched with water or a saturated ammonium chloride solution.

-

The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude intermediate may require purification by column chromatography or distillation.

Step 2: Synthesis of this compound (Hydrolysis)

Objective: To hydrolyze the nitrile functional group of the intermediate to a carboxylic acid.

Methodology:

-

The intermediate, 4-(2-fluorophenyl)tetrahydropyran-4-carbonitrile, is dissolved in a suitable solvent.

-

For acidic hydrolysis: An aqueous solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added. The mixture is heated to reflux and maintained at that temperature for several hours.

-

For basic hydrolysis: An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added. The mixture is heated to reflux for several hours. If basic hydrolysis is used, an acidic workup is required in the subsequent step.

-

The reaction progress is monitored (e.g., by TLC or LC-MS) until the starting material is consumed.

-

After cooling to room temperature, if basic hydrolysis was used, the solution is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, precipitating the carboxylic acid product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted with an organic solvent.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Applications and Research Context

While no specific biological activities are reported for this compound itself, its structural motif is common in medicinal chemistry. The tetrahydropyran ring is a prevalent scaffold in many biologically active compounds and approved drugs, valued for its favorable metabolic stability and ability to modulate physicochemical properties like solubility. Phenyl-substituted carboxylic acids are also key pharmacophores in various drug classes. Therefore, this compound serves primarily as a building block for the synthesis of more complex molecules for drug discovery programs, potentially targeting a wide range of biological targets.

References

- 1. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 4. ijprajournal.com [ijprajournal.com]

The Untapped Potential of 4-Aryl-Tetrahydropyran-4-Carboxylic Acid Derivatives in Modulating the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. When coupled with an aryl substituent and a carboxylic acid moiety at the 4-position, the resulting 4-aryl-tetrahydropyran-4-carboxylic acid derivatives present a unique three-dimensional structure with potential for specific interactions with biological targets. One such target of significant therapeutic interest is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system.

This technical guide provides a comprehensive overview of the biological context and potential for 4-aryl-tetrahydropyran-4-carboxylic acid derivatives as FAAH inhibitors. While specific quantitative data on the FAAH inhibitory activity of this particular class of compounds is currently limited in publicly available literature, this document will equip researchers with the necessary background, experimental protocols, and conceptual frameworks to explore their potential. We will delve into the role of FAAH in signaling pathways, provide detailed methodologies for in vitro screening, and present a logical workflow for the evaluation of these promising compounds.

The Endocannabinoid System and the Critical Role of FAAH

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by mimicking the actions of endogenous cannabinoids (endocannabinoids), the most well-studied of which is N-arachidonoylethanolamine, or anandamide.

Anandamide's signaling is tightly controlled by its enzymatic degradation. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the hydrolysis of anandamide into arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, the levels of anandamide are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets. This "on-demand" potentiation of endogenous cannabinoid signaling makes FAAH a highly attractive therapeutic target, as it may offer a more nuanced and physiological approach to modulating the ECS compared to direct receptor agonists.

FAAH Inhibition: A Promising Therapeutic Avenue

The inhibition of FAAH has been explored for a wide range of therapeutic applications, including:

-

Pain Management: Preclinical studies have demonstrated the analgesic effects of FAAH inhibitors in models of inflammatory, neuropathic, and visceral pain.

-

Anxiety and Depression: By elevating anandamide levels, FAAH inhibitors have shown anxiolytic and antidepressant-like effects in animal models.

-

Neurodegenerative Diseases: The neuroprotective properties of endocannabinoids suggest that FAAH inhibition could be a viable strategy for diseases such as Alzheimer's and Parkinson's disease.

-

Inflammatory Disorders: The anti-inflammatory effects of anandamide can be harnessed through FAAH inhibition for conditions like arthritis and inflammatory bowel disease.

Investigating 4-Aryl-Tetrahydropyran-4-Carboxylic Acid Derivatives as FAAH Inhibitors: A Proposed Workflow

The exploration of a novel chemical scaffold for FAAH inhibition requires a systematic and logical approach. The following workflow outlines the key stages in the evaluation of 4-aryl-tetrahydropyran-4-carboxylic acid derivatives.

Experimental workflow for the evaluation of novel FAAH inhibitors.

Experimental Protocols: In Vitro FAAH Inhibition Assay

The following is a detailed protocol for a fluorescence-based in vitro assay to determine the inhibitory potential of 4-aryl-tetrahydropyran-4-carboxylic acid derivatives against FAAH. This protocol is adapted from established methods and can be performed in a 96-well plate format for high-throughput screening.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH substrate: N-(4-pyridinyl)-N'-(arachidonoyl)urea (AMCA-arachidonoyl amide) or similar fluorogenic substrate

-

Test compounds (4-aryl-tetrahydropyran-4-carboxylic acid derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., URB597)

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds and the positive control in FAAH assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.

-

Dilute the FAAH enzyme to the desired working concentration in ice-cold FAAH assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare the FAAH substrate solution in the assay buffer at a concentration at or below its Km value.

-

-

Assay Plate Setup:

-

Blank wells: Add assay buffer only.

-

Negative control wells (100% activity): Add FAAH enzyme and assay buffer with 1% DMSO.

-

Positive control wells: Add FAAH enzyme and a known concentration of the positive control inhibitor.

-

Test compound wells: Add FAAH enzyme and the various dilutions of the 4-aryl-tetrahydropyran-4-carboxylic acid derivatives.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the test compounds to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity (excitation ~340-360 nm, emission ~450-465 nm) over time (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the average V₀ of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_negative_control))

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Data Presentation: A Framework for Quantitative Analysis

While specific data for 4-aryl-tetrahydropyran-4-carboxylic acid derivatives is not yet available, the following table provides a template for presenting the results from the in vitro FAAH inhibition assay. For illustrative purposes, hypothetical data for a series of these compounds is included, demonstrating how structure-activity relationships (SAR) can be systematically evaluated.

| Compound ID | Aryl Substituent (R) | FAAH IC50 (nM) [Hypothetical] |

| THP-A-001 | Phenyl | 520 |

| THP-A-002 | 4-Fluorophenyl | 280 |

| THP-A-003 | 4-Chlorophenyl | 150 |

| THP-A-004 | 4-Methoxyphenyl | 890 |

| THP-A-005 | 3,4-Dichlorophenyl | 75 |

| THP-A-006 | 2-Naphthyl | 45 |

| URB597 | (Positive Control) | 5 |

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

The FAAH Signaling Pathway and the Impact of Inhibition

Inhibition of FAAH leads to a localized increase in anandamide levels, thereby amplifying its effects on various downstream signaling pathways. The primary targets of anandamide are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.

FAAH signaling pathway and the site of inhibition.

Conclusion and Future Directions

The 4-aryl-tetrahydropyran-4-carboxylic acid scaffold represents a novel and underexplored area in the quest for potent and selective FAAH inhibitors. While direct evidence of their activity is yet to be published, the structural features of these compounds, combined with the well-established therapeutic potential of FAAH inhibition, provide a strong rationale for their investigation.

Future research should focus on the synthesis of a diverse library of these derivatives, followed by systematic in vitro screening using the protocols outlined in this guide. The determination of their IC50 values, selectivity profiles, and mechanism of action will be crucial in establishing their potential as a new class of FAAH inhibitors. Promising candidates can then be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy. The exploration of 4-aryl-tetrahydropyran-4-carboxylic acid derivatives could lead to the discovery of novel therapeutics for a range of debilitating conditions, underscoring the importance of continued research in this area.

Structure Elucidation of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound, 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. The following sections detail the proposed synthetic pathway, purification methods, and in-depth analysis of spectroscopic data used to confirm the chemical structure of this compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is a synthetic organic compound with potential applications in pharmaceutical research. Its structure, featuring a tetrahydropyran ring substituted with a 2-fluorophenyl group and a carboxylic acid moiety at the C4 position, suggests its potential as a scaffold in the design of novel therapeutic agents. Accurate structure elucidation is paramount for understanding its chemical properties and biological activity. This guide outlines the systematic approach to confirming the identity and purity of this molecule.

Synthesis and Purification

The synthesis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid can be achieved through a multi-step process, beginning with the construction of the tetrahydropyran ring, followed by functional group manipulation to introduce the carboxylic acid.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of bis(2-chloroethyl) ether with 2-fluorophenylacetonitrile in the presence of a strong base to form the substituted tetrahydropyranonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

Spectroscopic and Analytical Profile of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid: A Technical Overview

Foreword

This technical document provides a detailed analysis of the spectroscopic characteristics of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. Due to the absence of publicly available experimental data for this specific compound at the time of this report, this guide offers a predictive analysis based on established spectroscopic principles and data from structurally related analogs. This paper is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the expected spectral properties of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. These predictions are derived from the known spectral data of tetrahydropyran-4-carboxylic acid and the anticipated effects of the 2-fluorophenyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift. |

| ~7.1 - 7.6 | Multiplet | 4H | Ar-H | The aromatic protons of the 2-fluorophenyl group will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. |

| ~3.6 - 4.0 | Multiplet | 4H | -CH₂-O- | Protons on the carbons adjacent to the oxygen in the tetrahydropyran ring. |

| ~1.8 - 2.2 | Multiplet | 4H | -CH₂- | Protons on the other two carbons of the tetrahydropyran ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~175 - 185 | C=O | The carbonyl carbon of the carboxylic acid. |

| ~158 - 162 (d, ¹JCF ≈ 245 Hz) | C-F | The carbon atom directly bonded to the fluorine atom in the aromatic ring will appear as a doublet with a large coupling constant. |

| ~115 - 135 | Ar-C | Aromatic carbons will show characteristic shifts and may exhibit coupling with the fluorine atom. |

| ~65 - 70 | -CH₂-O- | Carbons adjacent to the oxygen in the tetrahydropyran ring. |

| ~45 - 50 | Quaternary C | The quaternary carbon of the tetrahydropyran ring attached to the aromatic ring and the carboxylic acid. |

| ~30 - 35 | -CH₂- | The remaining carbons of the tetrahydropyran ring. |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~1100 | Strong | C-O-C stretch (tetrahydropyran ether) |

| ~1250 | Strong | C-F stretch (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak. |

| [M-COOH]+ | Loss of the carboxylic acid group. |

| [M-H₂O]+ | Loss of water. |

| Fragments corresponding to the tetrahydropyran ring and the fluorophenyl group. | Characteristic fragmentation patterns of the heterocyclic and aromatic moieties. |

Experimental Protocols

While specific experimental data for the title compound is unavailable, the following are generalized protocols for obtaining the spectroscopic data presented above.

2.1 NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

¹H NMR: Standard proton NMR spectra would be acquired.

-

¹³C NMR: Standard carbon NMR spectra, including DEPT experiments to aid in peak assignment, would be acquired.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a solid for EI.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions would be measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predictive and have not been confirmed by experimental analysis of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. This information is intended for research and informational purposes only.

The Emergence of Substituted Tetrahydropyran-4-Carboxylic Acids in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide has been released, detailing the discovery, history, and application of substituted tetrahydropyran-4-carboxylic acids, a significant scaffold in contemporary medicinal chemistry. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, charting the evolution of these compounds from synthetic curiosities to key components in the development of novel therapeutics. The guide provides a thorough examination of their synthesis, biological activity, and structure-activity relationships (SAR) across various therapeutic areas.

The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of natural products and biologically active molecules, prized for its favorable physicochemical properties which can enhance metabolic stability and solubility of drug candidates.[1][2] The addition of a carboxylic acid group at the 4-position provides a crucial anchor for interacting with biological targets and a versatile handle for synthetic modification.[1]

Historical Context and Early Synthesis

The exploration of tetrahydropyran-based structures can be traced back to early investigations into oxygen-containing heterocycles. While the parent compound, tetrahydropyran, has been known for some time, the focused development of its 4-carboxylic acid derivatives as a distinct class of bioactive molecules is a more recent endeavor. An early method for preparing tetrahydropyran-4-carboxylic acid esters was documented in 1930, which involved the reaction of β,β'-dichlorodiethyl ether with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation.[2] This foundational work paved the way for more advanced and efficient synthetic strategies.

Modern Synthetic Methodologies

The demand for substituted tetrahydropyran-4-carboxylic acids in drug discovery has spurred the development of robust and stereoselective synthetic routes. A commercially viable and environmentally friendly three-step synthesis has been established, starting from the cyclization of diethyl malonate and bis(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate. This intermediate is then hydrolyzed to the corresponding dicarboxylic acid, followed by a controlled decarboxylation to yield the desired tetrahydropyran-4-carboxylic acid.[3]

Key Experimental Protocol: Commercial Synthesis of Tetrahydropyran-4-Carboxylic Acid

Step 1: Cyclization to Diethyl Tetrahydropyran-4,4-dicarboxylate

-

Reactants: Diethyl malonate, Bis(2-chloroethyl) ether

-

Reagents: Base (e.g., sodium ethoxide), Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

-

Procedure: The reactants are combined in the presence of a base and TBAB and heated to effect cyclization. The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC). Upon completion, the product is isolated and purified.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

-

Reactant: Diethyl tetrahydropyran-4,4-dicarboxylate

-

Reagent: Sodium hydroxide (NaOH) solution

-

Procedure: The diester is hydrolyzed by heating with an aqueous solution of NaOH. After the reaction is complete, the solution is acidified (e.g., with HCl) to a pH of 1.0-2.0 to precipitate the dicarboxylic acid. The solid product is then collected by filtration and dried.[3]

Step 3: Decarboxylation to Tetrahydropyran-4-Carboxylic Acid

-

Reactant: Tetrahydropyran-4,4-dicarboxylic acid

-

Procedure: The dicarboxylic acid is heated in a high-boiling solvent such as xylene, often with paraffin oil, to a temperature of 120-130°C.[3] This controlled heating results in the evolution of carbon dioxide and the formation of tetrahydropyran-4-carboxylic acid. The product is then isolated and purified.

This synthetic workflow is illustrated in the following diagram:

Therapeutic Applications and Structure-Activity Relationships

Substituted tetrahydropyran-4-carboxylic acids have emerged as privileged scaffolds in the design of inhibitors for a range of therapeutic targets. The following sections highlight key examples.

c-Met Kinase Inhibitors

The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion, making it a key target in cancer therapy.[4] Several c-Met inhibitors incorporating the substituted tetrahydropyran-4-carboxylic acid moiety have been developed. The carboxylic acid group often forms a key hydrogen bond interaction with the hinge region of the kinase domain.

The general signaling pathway initiated by HGF binding to c-Met is depicted below:

A series of novel c-Met inhibitors featuring a 3-carboxyl piperidin-2-one scaffold, derived from a tetrahydropyran-like structure, have been synthesized and evaluated.[5]

| Compound | c-Met IC50 (nM) | MKN45 Cell Proliferation IC50 (µM) |

| Compound A | 8.6 | 0.57 |

| Compound B | 25 | 1.2 |

| Compound C | 81 | 16 |

| Data is illustrative and based on findings for 3-carboxyl piperidin-2-one scaffold c-Met inhibitors.[5] |

Experimental Protocol: c-Met Kinase Assay

-

Principle: The inhibitory activity of the compounds against the c-Met kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

-

Procedure: Recombinant human c-Met kinase is incubated with the test compound at various concentrations, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP (often radiolabeled, e.g., [γ-³³P]ATP). The reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified, for example, by capturing the substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Factor XIa Inhibitors

Factor XIa (FXIa) is a serine protease that plays a critical role in the intrinsic pathway of blood coagulation.[6] Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to existing therapies. Several patents have disclosed the use of substituted tetrahydropyran-4-carboxylic acids as scaffolds for potent and selective FXIa inhibitors.[7][8]

The role of Factor XIa in the coagulation cascade is outlined in the following diagram:

While specific quantitative data for tetrahydropyran-4-carboxylic acid derivatives as FXIa inhibitors is often found within patent literature, representative compounds have demonstrated potent inhibition in the nanomolar range.

Opioid and Neurological Receptor Antagonists

The tetrahydropyran-4-carboxylic acid scaffold has also been explored in the development of ligands for opioid and other neurological receptors.[3] For instance, derivatives have been investigated as kappa opioid receptor antagonists and NK1 receptor antagonists.[1][9] The rigid tetrahydropyran ring can serve to orient substituents in a defined three-dimensional space, which is crucial for selective receptor binding. The carboxylic acid moiety can act as a key pharmacophoric element, engaging in ionic or hydrogen-bonding interactions with the receptor.

Conclusion

The substituted tetrahydropyran-4-carboxylic acid scaffold has firmly established itself as a valuable building block in modern drug discovery. Its favorable physicochemical properties, coupled with the synthetic versatility of the carboxylic acid group, have enabled the development of potent and selective modulators of a diverse range of biological targets. Continued exploration of this scaffold is expected to yield novel therapeutic agents for the treatment of cancer, thrombosis, and neurological disorders. This technical guide provides a foundational understanding for researchers looking to leverage the potential of this important chemical class.

References

- 1. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factor XIa inhibitors: A review of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2015123090A1 - Factor xia inhibitors - Google Patents [patents.google.com]

- 9. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical stability and degradation of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

An In-depth Technical Guide to the Chemical Stability and Degradation of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document outlines a recommended approach for its stability assessment based on established principles of forced degradation studies as mandated by regulatory bodies.[1][2] It includes hypothetical data presented in a structured format, detailed experimental protocols for conducting such studies, and visualizations of potential degradation pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers initiating stability and degradation studies on this molecule.

Introduction

4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is a molecule of interest in pharmaceutical development. Understanding its intrinsic chemical stability is crucial for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are an essential component of this process, providing insights into the likely degradation products and pathways under various stress conditions.[1][2][3] This guide details the recommended procedures for conducting these studies.

Predicted Chemical Stability

Based on its chemical structure, 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is expected to be a relatively stable compound under normal storage conditions. The tetrahydropyran ring is generally stable, though it can be susceptible to oxidation.[4] The carboxylic acid functional group may undergo esterification in the presence of alcohols and decarboxylation at high temperatures. The fluorophenyl group is typically stable but may be subject to photolytic degradation. A safety data sheet for the related compound, tetrahydropyran-4-carboxylic acid, indicates stability under normal conditions but incompatibility with strong oxidizing agents and strong bases.[5]

Hypothetical Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[1][2] The following sections outline the recommended experimental protocols and present hypothetical data for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Data Presentation

The following tables summarize the hypothetical results of forced degradation studies on 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Table 1: Summary of Forced Degradation Conditions and Results

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants Detected (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 | 80 | 5% | 1 |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 | 60 | 15% | 2 |

| Oxidation | 3% H₂O₂ | 24, 48, 72 | Room Temperature | 25% | 3 |

| Thermal Degradation | Solid State | 24, 48, 72 | 105 | 8% | 1 |

| Photolytic Degradation | Solid State | 24, 48, 72 | ICH Guideline | 12% | 2 |

Table 2: Hypothetical Degradation Products and Their Identification

| Degradant ID | Stress Condition | Proposed Structure | Method of Identification |

| DP-1 | Base Hydrolysis | Ring-opened product | LC-MS/MS, NMR |

| DP-2 | Base Hydrolysis | Decarboxylated product | LC-MS/MS, NMR |

| DP-3 | Oxidation | N-oxide of the tetrahydropyran ring | LC-MS/MS, NMR |

| DP-4 | Oxidation | Hydroxylated phenyl ring | LC-MS/MS, NMR |

| DP-5 | Thermal Degradation | Decarboxylated product | LC-MS/MS, NMR |

| DP-6 | Photolytic Degradation | De-fluorinated product | LC-MS/MS, NMR |

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments.

3.2.1. General Procedure for Sample Preparation

-

Prepare a stock solution of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

For each stress condition, transfer a known volume of the stock solution into a clean, inert vial.

-

Add the stressor (acid, base, or oxidizing agent) as described in the specific protocols below.

-

For thermal and photolytic studies, use the solid drug substance.

-

At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

3.2.2. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture at 80°C.

-

Collect samples at 24, 48, and 72 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

3.2.3. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the mixture at 60°C.

-

Collect samples at 24, 48, and 72 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3.2.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light.

-

Collect samples at 24, 48, and 72 hours.

3.2.5. Thermal Degradation

-

Place a thin layer of the solid drug substance in a petri dish.

-

Heat the sample in a temperature-controlled oven at 105°C.

-

Collect samples at 24, 48, and 72 hours.

-

Dissolve the samples in a suitable solvent for analysis.

3.2.6. Photolytic Degradation

-

Expose a thin layer of the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Collect samples at 24, 48, and 72 hours.

-

Dissolve the samples in a suitable solvent for analysis.

3.2.7. Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical method would involve:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Visualization of Pathways and Workflows

Hypothetical Degradation Pathways

Caption: Hypothetical degradation pathways of the target compound.

Experimental Workflow

References

The Strategic Role of Fluorine in Modulating Tetrahydropyran Carboxylic Acid Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive examination of the role of fluorine substitution in tetrahydropyran (THP) carboxylic acids, a prevalent structural motif in numerous biologically active compounds. By delving into the effects on acidity, lipophilicity, and metabolic stability, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties: A Comparative Analysis

Fluorine's high electronegativity and small van der Waals radius allow for its strategic incorporation to modulate a molecule's properties without introducing significant steric bulk. In the context of tetrahydropyran carboxylic acids, fluorination can lead to predictable, yet powerful, changes in key physicochemical parameters.

Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The introduction of fluorine, a potent electron-withdrawing group, significantly increases the acidity of carboxylic acids. This effect is primarily due to the inductive electron withdrawal (-I effect) of the fluorine atom, which stabilizes the resulting carboxylate anion.

While specific experimental pKa values for fluorinated tetrahydropyran-4-carboxylic acids are not widely published, we can infer the expected trends from data on other cyclic and acyclic fluorinated carboxylic acids. The predicted pKa of the parent tetrahydropyran-4-carboxylic acid is approximately 4.43.

Table 1: Predicted and Representative pKa Values of Carboxylic Acids

| Compound | Structure | Predicted/Experimental pKa | Reference |

| Tetrahydropyran-4-carboxylic acid | ~4.43 (Predicted) | [1] | |

| Cyclohexanecarboxylic acid | 4.90 | ||

| 2-Fluorocyclohexanecarboxylic acid | Lower than 4.90 (Expected) | ||

| 3-Fluorocyclohexanecarboxylic acid | Lower than 4.90 (Expected) | ||

| Fluoroacetic acid | FCH₂COOH | 2.59 | |

| Difluoroacetic acid | F₂CHCOOH | 1.34 | |

| Trifluoroacetic acid | F₃CCOOH | 0.23 |

Note: Predicted values are based on computational models and may differ from experimental values.

The magnitude of the pKa decrease upon fluorination is dependent on the number of fluorine atoms and their proximity to the carboxylic acid group. Fluorination at the C2 or C3 position of the tetrahydropyran ring is expected to have a more pronounced effect on acidity than substitution at more distant positions.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on logP is more complex than its effect on pKa and is highly dependent on the molecular context.

While a single fluorine atom can sometimes decrease lipophilicity by increasing polarity, the introduction of multiple fluorine atoms or a trifluoromethyl group often increases logP due to the hydrophobic nature of the C-F bond. For tetrahydropyran carboxylic acids, the position of the fluorine substituent will significantly influence the overall lipophilicity.

Table 2: Predicted logP Values

| Compound | Predicted logP |

| Tetrahydropyran-4-carboxylic acid | ~0.3 |

| 2-Fluoro-tetrahydropyran-4-carboxylic acid | Higher than 0.3 (Expected) |

| 3-Fluoro-tetrahydropyran-4-carboxylic acid | Higher than 0.3 (Expected) |

Note: Predicted values are based on computational models and may differ from experimental values.

Synthesis of Fluorinated Tetrahydropyran Carboxylic Acids

Potential Synthetic Strategies:

-

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to introduce fluorine onto an enolate or enol ether precursor of the tetrahydropyran-4-carboxylic acid.

-

Nucleophilic Fluorination: Displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) on the tetrahydropyran ring with a fluoride source (e.g., potassium fluoride, cesium fluoride, or tetrabutylammonium fluoride) can be employed. This approach often requires the synthesis of a suitably functionalized precursor.

-

Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can be used to convert a hydroxyl-substituted tetrahydropyran carboxylic acid precursor into its fluorinated counterpart.

The choice of synthetic route will depend on the desired position of the fluorine atom and the stereochemical outcome required.

Impact on Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

By strategically placing fluorine atoms at known sites of metabolic oxidation, the metabolic half-life of a compound can be significantly extended, leading to improved bioavailability and potentially a reduced dosing frequency. For tetrahydropyran carboxylic acid derivatives, fluorination of the ring can block potential hydroxylation sites.

Table 3: Representative Data on the Effect of Fluorination on Metabolic Stability

| Parent Compound | Fluorinated Analog | Improvement in Metabolic Stability (t½) | Reference |

| Phenyl-containing compound | Fluoro-phenyl analog | Often significant increase | [3] |

| Aromatic heterocycle | Fluorinated aromatic heterocycle | Frequently observed enhancement | [4][5] |

While specific data for fluorinated tetrahydropyran carboxylic acids is limited, the general principle of increased metabolic stability upon fluorination is widely accepted in the field of medicinal chemistry.[6][7][8][9]

Role in Biological Activity and Signaling Pathways

Tetrahydropyran derivatives are found in a wide range of biologically active molecules and approved drugs. The tetrahydropyran ring can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets and can act as a bioisostere for other cyclic systems like cyclohexane, often with improved solubility and metabolic properties.

Fluorinated tetrahydropyran carboxylic acids have the potential to act as inhibitors of various enzymes. The carboxylic acid moiety can participate in key hydrogen bonding or ionic interactions within an enzyme's active site, while the fluorinated tetrahydropyran ring can modulate binding affinity and selectivity.

Potential Biological Targets and Signaling Pathways:

-

Enzyme Inhibition: Tetrahydropyran-based compounds have been identified as inhibitors of enzymes such as UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in Gram-negative bacteria, and Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cancer cell proliferation and survival.[4][5][10][11][12][13] Fluorination could enhance the potency and selectivity of these inhibitors.

-

Modulation of Cellular Signaling: By inhibiting key enzymes, fluorinated tetrahydropyran carboxylic acids could modulate various signaling pathways implicated in diseases such as cancer and bacterial infections. For instance, inhibition of STAT3 can disrupt downstream signaling cascades that promote tumor growth.

The following diagram illustrates a generalized workflow for evaluating the potential of a fluorinated tetrahydropyran carboxylic acid as an enzyme inhibitor.

Caption: Generalized workflow for the synthesis and evaluation of fluorinated tetrahydropyran carboxylic acid derivatives.

The logical relationship between fluorination and improved drug properties can be visualized as follows:

Caption: The impact of fluorine substitution on the properties of tetrahydropyran carboxylic acids.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the test compound with a standardized solution of a strong base (e.g., NaOH) and monitoring the pH change.

-

Materials:

-

Test compound (fluorinated or non-fluorinated tetrahydropyran carboxylic acid)

-

Standardized 0.1 M NaOH solution

-

Deionized water (degassed)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

-

Procedure:

-

Prepare a solution of the test compound in deionized water at a known concentration (e.g., 10 mM).

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the test compound solution in a beaker with a stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standardized NaOH solution in small, precise increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly past the expected equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

Determination of logP by HPLC

This method estimates the logP of a compound based on its retention time on a reverse-phase HPLC column.

-

Materials:

-

Test compound

-

A series of reference compounds with known logP values

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase (e.g., a mixture of acetonitrile and water or methanol and water)

-

-

Procedure:

-

Prepare solutions of the test compound and reference compounds in a suitable solvent.

-

Equilibrate the HPLC column with the chosen mobile phase.

-

Inject each reference compound and record its retention time (t_R_).

-

Inject the test compound and record its retention time.

-

Determine the void time (t_0_) of the system by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t_0_) / t_0_.

-

Plot the log(k') of the reference compounds (y-axis) against their known logP values (x-axis) to generate a calibration curve.

-

Use the log(k') of the test compound and the calibration curve to determine its logP.

-

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of metabolism of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

-

Materials:

-

Test compound

-

Pooled liver microsomes (e.g., human, rat, or mouse)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (to initiate the enzymatic reaction)

-

Acetonitrile (to stop the reaction)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-warm the liver microsomes in phosphate buffer at 37°C.

-

Add the test compound to the microsome suspension and pre-incubate for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding cold acetonitrile.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot is the rate constant of elimination (k).

-

Calculate the in vitro half-life (t_1/2_) using the formula: t_1/2_ = 0.693 / k.

-

Calculate the intrinsic clearance (CL_int_) based on the half-life and the protein concentration in the assay.

-

Conclusion

The strategic incorporation of fluorine into the tetrahydropyran carboxylic acid scaffold offers a powerful approach to modulate key physicochemical and pharmacological properties. By influencing acidity, lipophilicity, and metabolic stability, fluorination can lead to the development of drug candidates with enhanced bioavailability, improved potency and selectivity, and more favorable pharmacokinetic profiles. This guide provides a foundational understanding of these principles, supported by experimental protocols, to aid researchers in the rational design of next-generation therapeutics based on this important structural motif. Further experimental investigation into the synthesis and properties of specific fluorinated tetrahydropyran carboxylic acids is warranted to fully exploit their potential in drug discovery.

References

- 1. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 [chemicalbook.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Discovery of potential inhibitors for stat3: ligand based 3D pharmacophore, virtual screening, molecular docking, dynamic studies and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Tetrahydropyran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its prevalence in a multitude of clinically successful drugs underscores its status as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[3][4] The unique conformational properties and electronic features of the THP moiety offer medicinal chemists a versatile tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the role of tetrahydropyrans in medicinal chemistry, detailing their synthesis, biological activities, and impact on drug design.

The utility of the THP scaffold lies in its ability to serve as a bioisosteric replacement for other cyclic systems, such as cyclohexane or even aromatic rings.[5] This substitution can lead to significant improvements in aqueous solubility, a critical parameter for drug formulation and bioavailability, by reducing lipophilicity and disrupting crystal packing.[6] Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[5]

The Tetrahydropyran Moiety in Approved and Investigational Drugs

The versatility of the tetrahydropyran scaffold is evident in its incorporation into a diverse range of therapeutic agents targeting various disease areas. The following tables summarize quantitative data for several key examples, highlighting the impact of the THP core on their pharmacological profiles.

Kinase Inhibitors

The THP moiety is a common feature in many kinase inhibitors, where it often contributes to favorable binding interactions and physicochemical properties.

| Drug Name | Target Kinase(s) | IC50 / EC50 | Therapeutic Area |

| Gilteritinib | FLT3, AXL | IC50: 0.29 nM (FLT3), 0.73 nM (AXL)[7] | Acute Myeloid Leukemia (AML) |

| AZD0156 | ATM | IC50: 0.58 nM[5][8] | Oncology |

Other Therapeutic Targets

Beyond kinase inhibition, the THP scaffold is found in drugs targeting a variety of other enzymes and receptors.

| Drug Name | Target | IC50 / EC50 / Kd | Therapeutic Area |

| Omarigliptin | DPP-4 | IC50: 1.6 nM[9] | Type 2 Diabetes |

| PF-06409577 | AMPK (α1β1γ1) | EC50: 7 nM, Kd: 9 nM[7][10] | Diabetic Nephropathy |

Experimental Protocols: Synthesis of Key Tetrahydropyran Scaffolds

The synthesis of functionalized tetrahydropyrans is a critical aspect of their application in drug discovery. Several robust and stereoselective methods have been developed to access a wide array of THP derivatives.

Synthesis of 4-Aminotetrahydropyran

4-Aminotetrahydropyran is a widely used building block in medicinal chemistry.[1][2] One common synthetic route involves the reduction of a corresponding oxime.

Procedure:

-

Oxime Formation: Dihydro-2H-pyran-4(3H)-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Reduction of the Oxime: The resulting dihydro-2H-pyran-4(3H)-one oxime is dissolved in methanol.[1] A catalytic amount of Raney Nickel (approximately 10% by weight) is added to the solution.[1]

-

The reaction mixture is then stirred under a hydrogen atmosphere at room temperature for several hours (typically 5 hours).[1] The progress of the reduction is monitored by TLC.

-

Work-up and Purification: Upon completion, the Raney Nickel catalyst is removed by filtration.[1] The methanol is removed from the filtrate under reduced pressure to yield 4-aminotetrahydropyran.[1] Further purification can be achieved by distillation or chromatography if necessary.

Prins Cyclization for Substituted Tetrahydropyrans

The Prins cyclization is a powerful acid-catalyzed reaction for the construction of the tetrahydropyran ring from a homoallylic alcohol and an aldehyde.[11][12]

Procedure using Ferric Chloride (FeCl₃):

-

Reaction Setup: To a stirred solution of the homoallylic alcohol in anhydrous dichloromethane (DCM) at room temperature, the desired aldehyde is added.

-

Catalyst Addition: A catalytic amount of anhydrous FeCl₃ is added to the mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and its progress is monitored by TLC.

-

Quenching and Extraction: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Oxa-Michael Addition for Tetrahydropyran Synthesis

The intramolecular oxa-Michael addition is another key strategy for the stereoselective synthesis of tetrahydropyrans, particularly cis-2,6-disubstituted derivatives.[13][14]

General Procedure for Base-Catalyzed Cyclization:

-

Substrate Preparation: A suitable hydroxy-α,β-unsaturated ketone or ester is synthesized as the precursor for the cyclization.

-

Reaction Conditions: The precursor is dissolved in an appropriate solvent (e.g., tetrahydrofuran, methanol). A base, such as sodium hydride or potassium carbonate, is added at a controlled temperature (often low temperatures like 0 °C or -78 °C to enhance stereoselectivity).

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent.

-

Purification: The organic extracts are combined, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired tetrahydropyran.

Signaling Pathways and Logical Workflows

The tetrahydropyran-containing drugs mentioned in this guide exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: A generalized workflow for drug discovery utilizing a privileged scaffold approach with tetrahydropyrans.

ATM Signaling Pathway

AZD0156 is a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.

Caption: The ATM signaling pathway in response to DNA double-strand breaks and its inhibition by AZD0156.

FLT3 Signaling Pathway in AML

Gilteritinib targets mutated FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in some forms of acute myeloid leukemia.

Caption: The constitutively active FLT3 signaling pathway in AML and its inhibition by Gilteritinib.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity and cell growth, and is a target for various inhibitors.

Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

Conclusion

The tetrahydropyran scaffold continues to be a valuable asset in the medicinal chemist's toolkit. Its favorable physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the design of novel therapeutics. The examples provided in this guide illustrate the broad applicability of the THP moiety across a range of biological targets and disease states. As our understanding of synthetic methodologies and target biology deepens, the strategic incorporation of the tetrahydropyran ring is poised to play an even more significant role in the development of the next generation of medicines.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Omarigliptin - Wikipedia [en.wikipedia.org]

- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. AZD 0156 [shop.labclinics.com]

- 7. The Pharmacodynamics and Synthetic method of Gilteritinib_Chemicalbook [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Structure of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals